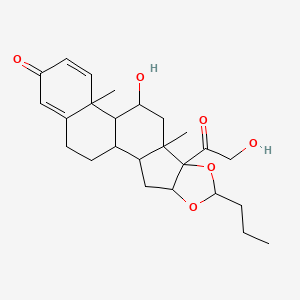

(22R)-Budesonide-d6

Description

A glucocorticoid used in the management of ASTHMA, the treatment of various skin disorders, and allergic RHINITIS.

Propriétés

IUPAC Name |

11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIALXJUBGFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 259 | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

51372-29-3, 51333-22-3 | |

| Record name | 16α(R),17-[butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Budesonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

221-232 °C (decomposes) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 259 | |

| Record name | Budesonide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of (22R)-Budesonide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (22R)-Budesonide-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Budesonide. The synthesis involves a multi-step process encompassing isotopic labeling of the steroid backbone and the butyraldehyde side chain precursor, followed by a stereoselective condensation reaction.

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. It exists as a mixture of two epimers at the C22 position, with the (22R) epimer exhibiting greater therapeutic activity. For accurate quantification of Budesonide in biological matrices, a stable isotope-labeled internal standard is indispensable. This compound, with deuterium atoms strategically incorporated, serves this purpose by providing a distinct mass spectrometric signature while maintaining similar physicochemical properties to the parent drug. This guide outlines a feasible synthetic approach based on established chemical principles for deuteration and steroid chemistry.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two main stages: the preparation of the deuterated precursors and the final stereoselective condensation. The labeling pattern for a commercially available Budesonide-d6 standard suggests deuterium incorporation at the C1 and C2 positions of the steroid core and on the terminal methyl group of the n-butylidene acetal.

Figure 1: Proposed overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Deuterated Precursors

3.1.1. Deuteration of 16α-Hydroxyprednisolone at C1 and C2

The α,β-unsaturated ketone moiety in Ring A of 16α-hydroxyprednisolone is susceptible to isotopic exchange under acidic or basic conditions in the presence of a deuterium source.

-

Principle: Acid- or base-catalyzed enolization of the ketone at C3 allows for the exchange of protons at the adjacent C1 and C2 positions with deuterium from a deuterated solvent.

-

Reagents and Solvents:

-

16α-Hydroxyprednisolone

-

Deuterated methanol (CD3OD) or Deuterium oxide (D2O)

-

Sodium deuteroxide (NaOD) in D2O or Deuterated hydrochloric acid (DCl) in D2O (catalytic amounts)

-

-

Procedure:

-

Dissolve 16α-hydroxyprednisolone in an excess of deuterated solvent (e.g., CD3OD).

-

Add a catalytic amount of a deuterated acid or base (e.g., NaOD in D2O).

-

Stir the reaction mixture at an elevated temperature (e.g., 50-70 °C) for a prolonged period (24-48 hours), monitoring the deuterium incorporation by NMR or mass spectrometry.

-

Upon completion, neutralize the catalyst with a suitable deuterated acid or base.

-

Remove the deuterated solvent under reduced pressure.

-

Purify the resulting 1,2-d2-16α-Hydroxyprednisolone by recrystallization or column chromatography.

-

3.1.2. Synthesis of Butyraldehyde-d3

Deuterium can be introduced at the terminal methyl group of butyraldehyde through various established methods. One plausible route involves the deuteration of a suitable precursor.

-

Principle: A common strategy is the reduction of a double bond in a precursor molecule using deuterium gas or a deuterium-donating reagent.

-

Reagents and Solvents:

-

Crotonaldehyde (as a precursor)

-

Deuterium gas (D2)

-

Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst

-

Anhydrous solvent (e.g., ethyl acetate, ethanol)

-

-

Procedure:

-

In a high-pressure reaction vessel, dissolve crotonaldehyde in an anhydrous solvent.

-

Add a catalytic amount of Pd/C.

-

Purge the vessel with an inert gas and then introduce deuterium gas to the desired pressure.

-

Stir the reaction mixture at room temperature until the uptake of deuterium gas ceases.

-

Carefully filter the catalyst.

-

The resulting solution containing butyraldehyde-d3 can be used directly or the product can be purified by distillation.

-

Stage 2: Stereoselective Synthesis and Purification of this compound

The final step involves the acid-catalyzed condensation of the deuterated steroid backbone with the deuterated butyraldehyde to form the cyclic acetal. Stereoselectivity towards the (22R) epimer can be influenced by the choice of acid catalyst and reaction conditions.

Figure 2: Experimental workflow for the condensation and purification of this compound.

-

Reagents and Solvents:

-

1,2-d2-16α-Hydroxyprednisolone

-

Butyraldehyde-d3

-

Perchloric acid or another strong acid catalyst

-

Dioxane or another suitable aprotic solvent

-

-

Procedure:

-

Dissolve 1,2-d2-16α-hydroxyprednisolone in the chosen solvent.

-

Add an excess of butyraldehyde-d3.

-

Cool the mixture in an ice bath and add a catalytic amount of perchloric acid.

-

Stir the reaction at a controlled temperature (e.g., 0-5 °C) and monitor the progress by TLC or HPLC.

-

Once the reaction is complete, quench it by adding it to a cold aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of (22R)- and (22S)-Budesonide-d6.

-

-

Purification and Epimer Separation:

-

The separation of the (22R) and (22S) epimers is a critical step and is typically achieved using column chromatography on silica gel or by preparative HPLC. The choice of eluent system will be crucial for achieving good separation.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Backbone Deuteration | 16α-Hydroxyprednisolone | NaOD, D2O | CD3OD | 50-70 | 24-48 | 80-90 |

| Side Chain Synthesis | Crotonaldehyde | D2, Pd/C | Ethyl Acetate | Room Temp. | 2-4 | >95 |

| Condensation | 1,2-d2-16α-Hydroxyprednisolone | Butyraldehyde-d3, HClO4 | Dioxane | 0-5 | 1-3 | 70-85 (mixture of epimers) |

| Purification | (22R/S)-Budesonide-d6 | - | - | - | - | 30-40 (isolated 22R) |

Table 2: Characterization Data for this compound

| Parameter | Method | Expected Value |

| Molecular Formula | - | C25H28D6O6 |

| Molecular Weight | Mass Spectrometry | ~436.57 g/mol |

| Isotopic Purity | Mass Spectrometry | >98% |

| Chemical Purity | HPLC | >98% |

| (22R)-Epimer Purity | Chiral HPLC | >99% |

| Deuterium Incorporation | NMR Spectroscopy | >98% at specified positions |

Conclusion

The synthesis of this compound is a challenging but achievable process for experienced synthetic chemists. The key steps involve the efficient and selective deuteration of the steroid backbone and the butyraldehyde precursor, followed by a stereocontrolled condensation and rigorous purification. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this essential internal standard for bioanalytical applications. Careful monitoring and optimization of each step will be critical to achieving high yields and the desired isotopic and chemical purity.

An In-Depth Technical Guide on the Mechanism of Action of (22R)-Budesonide-d6 as a Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(22R)-Budesonide-d6 is a deuterated form of the potent synthetic corticosteroid, (22R)-Budesonide. Like its non-deuterated counterpart, it functions as a high-affinity agonist for the glucocorticoid receptor (GR), a key regulator of inflammatory responses. The primary mechanism of action involves binding to the cytoplasmic GR, translocation of the resulting complex to the nucleus, and subsequent modulation of gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. The introduction of deuterium at specific positions in the budesonide molecule is designed to attenuate its rate of metabolism. This modification has the potential to enhance the pharmacokinetic profile, leading to a longer half-life and increased systemic exposure without altering the fundamental pharmacodynamic mechanism. This guide provides a comprehensive overview of the GR signaling pathway, the role of this compound as a GR agonist, and detailed experimental protocols for its characterization.

The Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the classical glucocorticoid receptor signaling pathway. This intricate process can be broadly divided into cytoplasmic and nuclear events.

2.1 Cytoplasmic Events: Receptor Activation

In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multi-protein complex. This complex includes heat shock proteins (HSPs) such as HSP90 and HSP70, which maintain the receptor in a conformation that is primed for ligand binding.

Upon entering the cell, the lipophilic this compound molecule binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The now-activated this compound-GR complex then translocates into the nucleus.

2.2 Nuclear Events: Modulation of Gene Transcription

Once inside the nucleus, the this compound-GR complex can influence gene expression through two primary mechanisms:

-

Transactivation: The complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes.

-

Transrepression: The this compound-GR complex can also repress the expression of pro-inflammatory genes. It achieves this by interacting with and inhibiting the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents them from binding to their respective DNA response elements and initiating the transcription of inflammatory mediators like cytokines, chemokines, and adhesion molecules.

Glucocorticoid Receptor Signaling Pathway

The Role of Deuteration

The "d6" in this compound signifies that six hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium. This substitution does not alter the molecule's shape or its ability to bind to the glucocorticoid receptor. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond.

Budesonide is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This metabolic process often involves the breaking of carbon-hydrogen bonds. By replacing these hydrogens with deuterium, the rate of metabolic degradation can be slowed down. This "kinetic isotope effect" can lead to:

-

Increased half-life: The drug remains in the body for a longer period.

-

Enhanced systemic exposure: The overall concentration of the drug in the bloodstream is higher.

-

Potentially improved therapeutic efficacy or duration of action.

What is the purity and isotopic enrichment of commercial (22R)-Budesonide-d6?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and isotopic enrichment of commercial-grade (22R)-Budesonide-d6. Deuterated standards are critical for modern analytical research, serving as indispensable internal standards for accurate quantification in complex biological matrices.[1] this compound, a stable isotope-labeled version of the potent glucocorticoid, is essential for pharmacokinetic and metabolic studies where precision and reliability are paramount. This document outlines the typical quality control specifications, detailed experimental protocols for verification, and the logical workflow for ensuring the quality of this vital analytical tool.

Data Presentation: Typical Quality Specifications

The quality of a deuterated standard is defined by its chemical purity and its isotopic enrichment. Commercial this compound is synthesized to meet high standards to ensure minimal interference and accurate quantification in sensitive assays. While specifications may vary slightly between suppliers, the following table summarizes the generally accepted quality parameters for high-purity this compound.

| Parameter | Typical Specification | Analytical Method | Purpose |

| Chemical Purity | ≥ 98% | HPLC, UPLC | Ensures that the signal is not compromised by chemical impurities or degradation products. |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry (MS), NMR | Confirms the high incorporation of deuterium at the specified positions, crucial for mass-based differentiation from the unlabeled analyte.[2][3] |

| Isotopologue Distribution | |||

| d6 Abundance | Predominant Species | Mass Spectrometry (MS) | The percentage of molecules containing all six deuterium atoms. |

| d5 Abundance | Specified Limit | Mass Spectrometry (MS) | The percentage of molecules with five deuterium atoms. |

| d0 Abundance | Specified Limit (e.g., ≤ 0.5%) | Mass Spectrometry (MS) | The percentage of unlabeled (d0) compound present, which can interfere with the quantification of the analyte.[2] |

| Structural Confirmation | Conforms to Structure | NMR, Mass Spectrometry (MS) | Verifies the correct chemical structure and the position of the deuterium labels.[1] |

Experimental Protocols

Ensuring the quality of this compound involves rigorous analytical testing. The following are detailed methodologies for the key experiments used to determine chemical purity and isotopic enrichment.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its epimer, impurities, and potential degradation products.[4]

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Reversed-phase C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size).[4][5]

-

Mobile Phase : A mixture of ethanol, acetonitrile, and phosphate buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v).[4] Alternatively, a mixture of 0.1% formic acid and methanol (15:85 v/v) can be used.[6]

-

Sample Preparation :

-

Analysis : Inject the prepared sample into the HPLC system. The chemical purity is calculated by dividing the peak area of the main component by the total area of all peaks detected in the chromatogram.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment and the distribution of isotopologues.[1][9]

-

Instrumentation : A liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HR-MS), or direct infusion into an ESI-HR-MS.[1][10]

-

Ionization Mode : Electrospray ionization (ESI) in positive mode is typically used.

-

Analysis Mode : Full scan MS acquisition to detect all isotopologues (d0 through d6).

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for MS analysis (e.g., 1 µg/mL).[11]

-

-

Data Analysis :

-

Acquire the full scan mass spectrum of the sample.

-

Extract the ion chromatograms or view the mass spectrum for the [M+H]⁺ ions of each isotopologue (from d0 to d6).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Sum of intensities of all deuterated species / Sum of intensities of all species (d0 to d6)) x 100

-

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure and verifying the positions of the deuterium labels.[1]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Spectroscopy :

-

Purpose : To determine the absence or significant reduction of proton signals at the sites of deuteration.

-

Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).

-

Analysis : Acquire the ¹H-NMR spectrum. The degree of deuteration can be estimated by comparing the integration of the residual proton signals at the labeled positions to the integration of a non-deuterated proton signal within the molecule.

-

-

²H-NMR (Deuterium) Spectroscopy :

-

Purpose : To directly observe the deuterium atoms and confirm their presence at the expected chemical shifts.[12]

-

Sample Preparation : Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃).[12]

-

Analysis : Acquire the ²H-NMR spectrum. This provides a clean spectrum showing only the signals from the deuterium atoms, confirming their incorporation into the molecule.[12]

-

Mandatory Visualization

The following diagrams illustrate the key workflows involved in the quality control and analysis of this compound.

Caption: Quality control workflow for commercial this compound.

Caption: Analytical workflow for purity and enrichment determination.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Stability and Storage of (22R)-Budesonide-d6: A Technical Guide

(22R)-Budesonide-d6 is the deuterium-labeled form of (22R)-Budesonide, the C-22 R epimer of the potent glucocorticoid, budesonide. As a crucial component in pharmacokinetic and metabolic studies, understanding its stability and optimal storage conditions is paramount for ensuring the integrity of research data. This technical guide provides an in-depth overview of the stability of budesonide, which is directly applicable to its deuterated analogue, this compound, and outlines recommended storage and handling protocols.

While specific stability studies on this compound are not extensively available in public literature, the core chemical structure and reactive functional groups are identical to that of (22R)-Budesonide. The six deuterium atoms are located on the butyraldehyde acetal side chain, a position not typically associated with the primary degradation pathways of the molecule. Therefore, the stability profile and degradation pathways of this compound are expected to be highly comparable to those of non-deuterated budesonide.

Recommended Storage Conditions

For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, such as during the preparation of analytical standards, the compound can be handled at room temperature. Budesonide extended-release tablets are recommended to be stored at controlled room temperature, between 20°C and 25°C (68°F and 77°F), in a dry and dark place.[1]

Stability Profile

Forced degradation studies on budesonide have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are instrumental in identifying potential degradation products and establishing the intrinsic stability of the molecule.

Summary of Forced Degradation Studies on Budesonide

| Stress Condition | Observations | Major Degradation Products Identified |

| Acidic Hydrolysis | Budesonide is susceptible to degradation in acidic conditions. | Degradation products are formed, but specific structures are not consistently detailed across all public studies. |

| Alkaline Hydrolysis | Significant degradation is observed under alkaline conditions.[2] | Budesonide impurity D, 17-carboxylate, and impurity L have been identified as major degradation products in some studies.[1][3] |

| Oxidative Degradation | The molecule is susceptible to oxidation. | Budesonide impurity D, 17-carboxylate, and impurity L have been identified as major degradation products, suggesting an aerobic oxidation process.[1][3] |

| Thermal Degradation | Budesonide exhibits relative stability at elevated temperatures in the solid state.[4] | In solution, thermal stress can lead to the formation of several degradation products.[1][3] |

| Photodegradation | Exposure to light can induce degradation. | Specific photolytic degradation products are not extensively characterized in the reviewed literature. |

Degradation Pathways

The primary degradation pathways for budesonide involve hydrolysis of the acetal group and oxidation of the dihydroxyacetone side chain.

Experimental Protocols

The following are generalized experimental protocols for forced degradation studies and the analytical methods used for stability testing of budesonide, which are applicable to this compound.

Forced Degradation Study Protocol

A typical forced degradation study involves subjecting a solution of the drug substance to various stress conditions:

-

Acid Hydrolysis : The drug substance is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and treated with an acid (e.g., 0.1 N HCl) at a specific temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis : The drug substance solution is treated with a base (e.g., 0.1 N NaOH) at a specific temperature for a defined period.[2]

-

Oxidative Degradation : The drug substance solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation : A solution of the drug substance is heated at a high temperature (e.g., 80°C). For solid-state thermal stress, the neat compound is exposed to high temperatures.

-

Photolytic Degradation : A solution of the drug substance or the solid compound is exposed to UV and visible light in a photostability chamber.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating analytical method.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed.

Typical HPLC Method Parameters:

| Parameter | Description |

| Column | C18 reverse-phase column (e.g., Hypersil C18, Agilent Poroshell 120 EC-C18).[5][6] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.2-3.4) and organic solvents (e.g., acetonitrile, methanol).[5][6] |

| Flow Rate | Typically 1.0 - 1.5 mL/min.[5][6] |

| Detection | UV detection at approximately 240-247 nm.[5][7] |

| Column Temperature | Controlled at around 25°C.[6] |

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Conclusion

This compound is expected to exhibit a stability profile analogous to its non-deuterated counterpart. To maintain its integrity, it should be stored at -20°C, protected from light and moisture. The primary degradation pathways involve hydrolysis and oxidation. The experimental protocols and analytical methods established for budesonide can be directly applied to assess the stability of this compound, ensuring the reliability of data in research and development.

References

- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]

- 2. ejbps.com [ejbps.com]

- 3. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmainfo.in [pharmainfo.in]

- 7. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of (22R)-Budesonide-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of (22R)-Budesonide-d6. Given that deuteration primarily alters pharmacokinetic properties with minimal impact on in vitro pharmacodynamics, this document focuses on the well-documented profile of (22R)-Budesonide, which is expected to be virtually identical to its deuterated counterpart at the molecular and cellular level.

(22R)-Budesonide is the more active epimer of Budesonide, a potent, non-halogenated glucocorticoid with high topical anti-inflammatory activity. Its therapeutic effects are primarily mediated through its high affinity for the glucocorticoid receptor (GR).

Glucocorticoid Receptor Binding Affinity

(22R)-Budesonide exhibits a high binding affinity for the glucocorticoid receptor, surpassing that of many other corticosteroids. This strong interaction is the foundation of its potent anti-inflammatory effects. The (22R)-epimer has been shown to be twice as active as the (22S)-epimer in receptor binding studies.[1]

Table 1: Relative Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (Dexamethasone = 1) |

| (22R)-Budesonide | 14 |

| (22S)-Budesonide | 7 |

| Triamcinolone Acetonide | 3.5 |

| Dexamethasone | 1 |

Source: Data compiled from studies on rat skeletal muscle glucocorticoid receptors.[1]

In Vitro Anti-Inflammatory Activity

The anti-inflammatory properties of (22R)-Budesonide are demonstrated in vitro through the inhibition of pro-inflammatory mediators and pathways. A key mechanism is the suppression of the transcription factor NF-κB, which regulates the expression of numerous inflammatory genes.[2][3] Budesonide has been shown to dose-dependently inhibit the release of various cytokines from different cell types.

Table 2: In Vitro Inhibition of Cytokine Release by Budesonide

| Cell Type | Stimulant | Cytokine Inhibited | IC50 (approx.) |

| Human Lung Epithelial Cells (A549) | Swine Dust / LPS | IL-6, IL-8 | 10⁻¹⁰ - 10⁻⁹ M |

| Human Alveolar Macrophages | LPS | TNF-α, IL-6 | 10⁻¹⁰ - 10⁻⁹ M |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Anti-CD3 | IL-1β, IL-2, IL-6, IFN-γ, TNF-α | ~10⁻⁷ M |

| Human Bronchial Epithelial Cells | IFN-γ | GM-CSF | <10⁻⁶ M |

Note: The provided IC50 values are for Budesonide (a mix of 22R and 22S epimers). The (22R) epimer is the more potent of the two. Data compiled from multiple sources.[4][5][6]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

References

- 1. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Budesonide inhibits T cell-initiated epithelial pathophysiology in an in vitro model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (22R)-Budesonide-d6 in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (22R)-Budesonide-d6, a deuterated isotopologue of the potent glucocorticoid, Budesonide. Given that isotopic labeling with deuterium does not significantly alter the physicochemical properties of a molecule, the solubility data for Budesonide is presented here as a reliable proxy for this compound. This document is intended to assist researchers, scientists, and professionals in drug development in the handling and formulation of this compound.

Core Data Presentation: Solubility in Various Solvents

The solubility of a compound is a critical parameter in its laboratory handling, formulation, and in vitro/in vivo testing. The following table summarizes the available quantitative solubility data for Budesonide in a range of common laboratory solvents.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[1] | --- |

| Dimethylformamide (DMF) | ~20 mg/mL[1][2] | --- |

| Ethanol | ~10 mg/mL[1][2] | Freely soluble[3] |

| Chloroform | Freely soluble[3] | Quantitative data not available |

| Methanol | Slightly soluble[3] | Quantitative data not available |

| Water | Practically insoluble[2][3] | 26.076 µg/mL[4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | Achieved by first dissolving in DMSO |

| Phosphate Buffer (pH 1.2) | 98.145 µg/mL[4] | Highest solubility in tested buffers |

| Phosphate Buffer (pH 6.8) | 70.983 µg/mL[4] | 0.0429 mg/mL[5] |

| Phosphate Buffer (pH 7.4) | 30.928 µg/mL[4] | --- |

Experimental Protocols: Determination of Saturation Solubility

The following outlines a typical experimental protocol for determining the saturation solubility of a corticosteroid like Budesonide in various solvents. This method is based on the principle of equilibrating an excess amount of the solid compound in the solvent of interest and subsequently measuring the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (or Budesonide) powder

-

Selected solvents (e.g., distilled water, phosphate buffers of various pH, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled environment (e.g., incubator or water bath set to 37 ± 0.5°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent (e.g., 10 mL). The excess solid should be clearly visible.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker incubator or on a magnetic stirrer set to a constant agitation speed (e.g., 50 rpm) and maintain a constant temperature (e.g., 37 ± 0.5°C) for a sufficient period to reach equilibrium (e.g., 48 hours).

-

Phase Separation: After the equilibration period, allow the suspensions to settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining micro-particulates.

-

Dilution: If necessary, dilute the clear filtrate with the respective solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry at a specific wavelength (e.g., λmax of ~245 nm).

-

Calculation: Calculate the saturation solubility in the desired units (e.g., mg/mL or µg/mL) based on the measured concentration and any dilution factors.

Visualization of Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Budesonide, as a glucocorticoid, exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.

Caption: Glucocorticoid receptor signaling pathway initiated by Budesonide.

References

- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Budesonide - Wikipedia [en.wikipedia.org]

(22R)-Budesonide-d6 CAS number and molecular weight

An In-depth Technical Guide on (22R)-Budesonide-d6

This technical guide provides comprehensive information on this compound, focusing on its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in drug development.

Core Compound Information

This compound is the deuterium-labeled form of the (22R)-epimer of Budesonide. Budesonide itself is a potent, non-halogenated glucocorticoid with significant anti-inflammatory activity.[1][2] The (22R)-epimer, also known as dexbudesonide, is one of the two epimers of Budesonide.[1][3]

Table 1: Chemical and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (22R)-Budesonide | 51372-29-3 | C₂₅H₃₄O₆ | 430.54[1][3] |

| Budesonide-d6 | 1134189-63-1 | C₂₅H₂₈D₆O₆ | 436.6 |

Mechanism of Action: Glucocorticoid Receptor Signaling

Budesonide exerts its anti-inflammatory effects primarily through its high affinity for the glucocorticoid receptor (GR).[4] As a lipophilic molecule, Budesonide readily diffuses across the cell membrane into the cytoplasm.[5]

Upon entering the cell, Budesonide binds to the cytosolic GR, leading to the dissociation of chaperone proteins and the formation of a Budesonide-GR complex.[3][5] This complex then translocates into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[4][5] This interaction modulates gene expression in two primary ways:

-

Transactivation: The Budesonide-GR complex activates the transcription of anti-inflammatory genes, such as lipocortin-1. Lipocortin-1 inhibits phospholipase A2, an enzyme critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][5]

-

Transrepression: The complex suppresses the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB.[3] This leads to a reduction in the production of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[3][4][5]

The overall effect is a potent, localized anti-inflammatory response, characterized by reduced immune cell recruitment and activity at the site of inflammation.[5]

Caption: Budesonide's mechanism of action via the glucocorticoid receptor pathway.

Experimental Protocols

Detailed methodologies for key assays are provided below.

Glucocorticoid Receptor (GR) Binding Assay (Whole-Cell Radioligand Competition)

This protocol outlines a method to determine the relative binding affinity of a test compound for the glucocorticoid receptor.

Table 2: Materials and Reagents for GR Binding Assay

| Item | Description |

| Cell Line | Cos-7 cells or other suitable cell line. |

| Transfection Reagent | Plasmid expressing the human glucocorticoid receptor. |

| Radioligand | [³H]-dexamethasone. |

| Competitor Compounds | (22R)-Budesonide, (22S)-epimer, Budesonide. |

| Non-specific Binding Control | Large excess of unlabeled dexamethasone. |

| Buffers and Media | Appropriate cell culture media, serum-free medium for incubation. |

| Equipment | Scintillation counter, cell culture incubator. |

Methodology:

-

Cell Culture and Transfection:

-

Culture Cos-7 cells in the appropriate medium and seed them in culture dishes.

-

Transfect the cells with a plasmid expressing the human glucocorticoid receptor.[6]

-

-

Radioligand Binding:

-

Wash the transfected cells and resuspend them in a serum-free medium.

-

Incubate the cells with a constant concentration of [³H]-dexamethasone and varying concentrations of the unlabeled competitor compounds.

-

Determine non-specific binding in the presence of a large excess of unlabeled dexamethasone.[6]

-

-

Measurement of Radioactivity:

-

After incubation, wash the cells to remove the unbound radioligand.

-

Quantify the amount of radioactivity bound to the cells using a scintillation counter.[6]

-

-

Data Analysis:

-

Determine the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the relative binding affinity based on the IC₅₀ values.[6]

-

Caption: Workflow for a glucocorticoid receptor (GR) binding assay.

In Vitro Anti-inflammatory Assay (Cytokine Release Inhibition)

This protocol describes a method to assess the anti-inflammatory activity of corticosteroids by measuring the inhibition of cytokine release from immune cells.

Table 3: Materials and Reagents for Anti-inflammatory Assay

| Item | Description |

| Cell Line | Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1). |

| Stimulant | Lipopolysaccharide (LPS) or other inflammatory stimulus. |

| Test Compounds | (22R)-Budesonide at various concentrations. |

| Cytokine Detection | ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α). |

| Buffers and Media | Appropriate cell culture media. |

| Equipment | Plate reader for ELISA, cell culture incubator. |

Methodology:

-

Cell Culture:

-

Culture human PBMCs or a suitable immune cell line.

-

-

Cell Stimulation and Treatment:

-

Pre-treat the cells with various concentrations of the test compound (e.g., (22R)-Budesonide) for a specified time.

-

Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant.

-

-

Cytokine Measurement:

-

Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the stimulated control.

-

Caption: Workflow for an in vitro anti-inflammatory assay.

References

- 1. Budesonide (22R)-Isomer | CAS No- 51372-29-3 | Dexbudesonide ; (22R)-Budesonide [chemicea.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 4. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. benchchem.com [benchchem.com]

In Vivo Distribution of (22R)-Budesonide-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data related to the in vivo distribution of (22R)-Budesonide-d6, a deuterated isotopologue of the potent glucocorticoid, (22R)-Budesonide. While specific in vivo distribution data for the deuterated form is not extensively published, this guide synthesizes established knowledge of budesonide's pharmacokinetics and tissue distribution to provide a comprehensive resource. This compound is primarily utilized as an internal standard in quantitative bioanalytical methods due to its chemical similarity to the parent drug, ensuring accurate measurement in biological matrices.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurate in vivo distribution studies. The following sections outline the key methodologies for animal studies, sample collection, and bioanalysis.

Animal Models and Husbandry

The choice of animal model is critical and should be justified based on the research question. Rodent models, such as Sprague-Dawley rats or BALB/c mice, are commonly used for pharmacokinetic and tissue distribution studies of corticosteroids.

-

Animal Selection: Male Sprague-Dawley rats (250-300g) are a suitable model. Animals should be sourced from a reputable supplier and allowed to acclimate for at least one week prior to the study.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Standard laboratory chow and water should be provided ad libitum.

-

Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.

Dosing and Administration

The administration route should mimic the intended clinical application of the drug. For corticosteroids like budesonide, common routes include intravenous (IV), oral (PO), and inhalation.

-

Formulation: this compound should be formulated in a suitable vehicle for the chosen administration route. For intravenous administration, a solution in a vehicle such as a mixture of ethanol, propylene glycol, and water for injection is appropriate.

-

Dose: The dose will depend on the study's objectives. For a typical pharmacokinetic study, a dose of 1 mg/kg for intravenous administration can be used.

-

Administration:

-

Intravenous: Administered as a bolus injection via the tail vein.

-

Oral: Administered by gavage.

-

Inhalation: Requires specialized equipment for intratracheal instillation or use of a nebulizer in a whole-body exposure chamber.

-

Sample Collection

A well-defined sampling schedule is crucial for capturing the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via the jugular vein or another appropriate site. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Tissue Collection: At the end of the study (e.g., 24 hours post-dose), or at various time points in different animal cohorts, animals are euthanized. Tissues of interest (e.g., lung, liver, kidney, spleen, brain, muscle, and adipose tissue) are rapidly excised, weighed, and rinsed with cold saline to remove excess blood. Tissue samples should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.

Bioanalytical Method

A validated, sensitive, and specific bioanalytical method is essential for the accurate quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile is a common and effective method.

-

Tissues: Tissues are first homogenized in a suitable buffer. The homogenate can then be subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

-

-

LC-MS/MS Conditions:

-

Chromatography: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

-

-

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, stability, and matrix effects.

In Vivo Distribution Data

The following tables summarize representative pharmacokinetic parameters and tissue distribution data for budesonide, which can be considered indicative for this compound due to their structural similarity.

Table 1: Representative Pharmacokinetic Parameters of Budesonide in Rats following Intravenous Administration (1 mg/kg)

| Parameter | Unit | Value |

| Cmax (Maximum Concentration) | ng/mL | ~1500 |

| Tmax (Time to Cmax) | h | 0.083 |

| AUC (0-t) (Area Under the Curve) | ng*h/mL | ~2500 |

| t1/2 (Half-life) | h | ~2.5 |

| CL (Clearance) | L/h/kg | ~0.4 |

| Vd (Volume of Distribution) | L/kg | ~3.0 |

Note: These are representative values synthesized from typical corticosteroid pharmacokinetic studies and should not be considered as direct experimental results for this compound.

Table 2: Representative Tissue Distribution of Budesonide in Rats 2 Hours Post-Intravenous Administration (1 mg/kg)

| Tissue | Concentration (ng/g) |

| Lung | ~5000 |

| Liver | ~3500 |

| Kidney | ~2000 |

| Spleen | ~1500 |

| Brain | ~100 |

| Muscle | ~300 |

| Adipose Tissue | ~800 |

Note: Tissue concentrations are highly dependent on the time of measurement and the specific experimental conditions. These values are illustrative and based on the known affinity of budesonide for certain tissues.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the in vivo behavior of this compound.

Glucocorticoid Receptor Signaling Pathway

Budesonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.[1][2][3]

Caption: Glucocorticoid receptor signaling pathway of this compound.

Experimental Workflow for In Vivo Distribution Study

The following diagram outlines the logical steps involved in conducting an in vivo distribution study of this compound.

References

(22R)-Budesonide-d6 safety data sheet and handling precautions

(22R)-Budesonide-d6 is the deuterium-labeled form of (22R)-Budesonide, a specific epimer of the glucocorticoid Budesonide.[1] As an isotopically labeled compound, its chemical and biological properties are essentially the same as its non-labeled counterpart. Therefore, the safety and handling precautions for Budesonide are directly applicable. This guide provides a comprehensive overview of the safety data and handling procedures for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health hazards are associated with its pharmacological activity as a corticosteroid.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H361: Suspected of damaging fertility or the unborn child.[2]

-

H372: Causes damage to organs (specifically the adrenal gland) through prolonged or repeated exposure if inhaled.[2]

-

H412: Harmful to aquatic life with long-lasting effects.[2]

Potential Health Effects:

-

Acute: May cause irritation to the skin, eyes, and respiratory tract.[3] Ingestion can be harmful.[2] Symptoms of overexposure may include headache, nausea, abdominal pain, and fatigue.[4]

-

Chronic: Prolonged or repeated exposure can lead to systemic corticosteroid effects, including damage to the endocrine system.[4] It may also cause adverse reproductive effects.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value |

| Chemical Formula | C25H28D6O6 |

| Molecular Weight | 436.59 g/mol |

| Appearance | White solid[3] |

| Melting Point | 226.5°C (439.7°F)[3] |

| Solubility | Information not available |

| Stability | Stable under recommended storage conditions[5] |

Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and maintain the integrity of the compound.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Use in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8]

-

Protect from light and moisture.[4]

-

For maintaining product quality, storage in a freezer is recommended.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or splash goggles.[6] |

| Skin Protection | Wear suitable protective gloves and a lab coat or full suit.[6] |

| Respiratory Protection | A NIOSH/MSHA-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[3][6] |

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation or a rash occurs, seek medical advice.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2][4] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Evacuate personnel to a safe area.[4]

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled material and place it in a suitable container for disposal.[9]

-

Clean the contaminated area thoroughly.

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Do not use a water jet.[6]

-

Hazardous Combustion Products: Carbon oxides (CO, CO2) may be produced.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Experimental Workflow: Handling and Preparation

The following diagram illustrates a standard workflow for handling and preparing this compound for experimental use in a research laboratory setting.

Workflow for handling this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. viatris.com [viatris.com]

- 5. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 7. synzeal.com [synzeal.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of (22R)-Budesonide-d6 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (22R)-Budesonide-d6 in human plasma. Budesonide, a potent glucocorticoid, is widely used in the treatment of asthma and other inflammatory diseases. The stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in pharmacokinetic and drug metabolism studies. This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement this method in their laboratories.

Introduction

Budesonide is a synthetic corticosteroid with potent anti-inflammatory activity.[1][2] It is formulated for inhalation, oral, and rectal administration to treat conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[3][4] The drug product is a mixture of two epimers, 22R and 22S, with the 22R form being more active.[1] Due to its low systemic bioavailability, highly sensitive analytical methods are required for its quantification in biological matrices.[1][5]

This method focuses on the quantification of the specific stable isotope-labeled internal standard, this compound, which is crucial for accurate bioanalysis of the active 22R epimer of Budesonide. LC-MS/MS offers the required selectivity and sensitivity for this application.

Experimental

Materials and Reagents

-

This compound (Internal Standard)

-

Budesonide (Reference Standard)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP or Waters Oasis WCX)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system (e.g., SCIEX ExionLC™ AD system, Waters ACQUITY UPLC)

-

Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 5500+, Waters Xevo TQ-XS)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of this compound and Budesonide from human plasma.

-

Spiking: To 200 µL of human plasma, add the appropriate amount of Budesonide standard solutions to create calibration standards and quality control (QC) samples. Add a fixed concentration of this compound working solution to all samples except the blank.

-

Dilution: Dilute the plasma samples with an equal volume of water.[5]

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[1][5]

-

Loading: Load the diluted plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.[1][5]

-

Evaporation: Dry the eluate under a stream of nitrogen at 50°C.[1]

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 40% acetonitrile in water with 0.1% formic acid).[1][5] Vortex and transfer to HPLC vials for analysis.

Liquid Chromatography

Chromatographic separation is critical for resolving the analyte from matrix components.

| Parameter | Value |

| HPLC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | As described in the table below |

| Time (min) | % Mobile Phase B |

| 0.0 | 40 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 40 |

| 4.0 | 40 |

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Temperature | 600°C |

| Ion Source Gas 1 | 60 psi |

| Ion Source Gas 2 | 80 psi |

| Curtain Gas | 30 psi |

| IonSpray Voltage | 3000 V |

| Dwell Time | 75 ms |

MRM Transitions

The following MRM transitions should be optimized for the specific instrument used. The transitions for this compound are inferred based on common fragmentation patterns and the known transitions for Budesonide and Budesonide-d8.

| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |

| Budesonide | 431.3 | 323.2 | 70 | 10 | 19 | 21 |

| This compound (IS) (Predicted) | 437.3 | 329.2 | 70 | 10 | 19 | 21 |

Results and Discussion

Linearity and Sensitivity

The method should be validated for linearity over a clinically relevant concentration range. A typical calibration curve for Budesonide ranges from 2 pg/mL to 1024 pg/mL in human plasma.[1][5] The use of a stable isotope-labeled internal standard like this compound ensures the accuracy of quantification by correcting for matrix effects and variations in instrument response. A weighted linear regression (1/x²) is commonly used for calibration curve fitting.[5]

Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated at multiple QC levels (low, medium, and high). The acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for both precision (%CV) and accuracy (%bias).

Protocols

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Budesonide and this compound in methanol.

-

Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with methanol.

-

Working Standard Solutions: Prepare a series of Budesonide working standard solutions by serial dilution of the intermediate stock solution with 50:50 methanol:water. These will be used to spike the plasma for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration in 50:50 methanol:water.

Data Processing

Data acquisition and processing are performed using the instrument-specific software. The peak area ratios of the analyte to the internal standard are used to construct the calibration curve and to determine the concentrations of the unknown samples.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Budesonide Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Caption: Simplified signaling pathway of Budesonide via the Glucocorticoid Receptor.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and a robust sample preparation technique ensures high-quality data suitable for pharmacokinetic studies and other drug development applications. The detailed protocol and workflows presented herein can be readily adapted by analytical laboratories.

References

Application Notes and Protocols for the Use of (22R)-Budesonide-d6 as an Internal Standard in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. It exists as a mixture of two epimers, 22R and 22S, with the 22R epimer being two to three times more potent than the 22S epimer.[1][2][3] Accurate and sensitive bioanalytical methods are crucial for determining budesonide concentrations in biological matrices to support pharmacokinetic (PK) studies. Due to its low systemic bioavailability and resulting low plasma concentrations, highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required for its quantification.[4][5]

The use of a stable isotope-labeled internal standard (IS) is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the LC-MS/MS method. (22R)-Budesonide-d6, a deuterium-labeled form of the more active 22R epimer, is an ideal internal standard for the quantification of budesonide in pharmacokinetic studies.[6] Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalysis of budesonide from human plasma samples.

Signaling Pathway and Experimental Workflow

To illustrate the overall process, the following diagrams outline the glucocorticoid receptor signaling pathway and a typical experimental workflow for a pharmacokinetic study utilizing this compound.

Experimental Protocols

Materials and Reagents

-

Budesonide reference standard

-

This compound (Internal Standard)

-

Human plasma (K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP) or liquid-liquid extraction solvents (e.g., tert-butyl methyl ether: n-hexane)[4][7]

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of budesonide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the budesonide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.[7]

-

Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent (e.g., water or mobile phase) to a final concentration for spiking into plasma samples.

Sample Preparation

A validated extraction method is critical for removing interferences and concentrating the analyte. Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used.[4][5][7][8][9]

Protocol 1: Solid Phase Extraction (SPE) [4][5]

-

Thaw plasma samples at room temperature.

-

To a 200 µL aliquot of plasma, add the internal standard working solution.[4]

-

Dilute the sample with an equal volume of water.[4]

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

-

Load the diluted plasma sample onto the conditioned SPE cartridge.[5]

-

Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol.[5]

-

Elute the analyte and internal standard with 1 mL of methanol.[5]

-

Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 50°C.[5]

-

Reconstitute the residue in 200 µL of the mobile phase.[5]

Protocol 2: Liquid-Liquid Extraction (LLE) [7][9]

-

To 200 µL of plasma, add the internal standard.

-

Add an appropriate extraction solvent, such as tert-butyl methyl ether: n-hexane (70:30, v/v).[7]

-

Vortex the mixture for an extended period (e.g., 20 minutes) and then centrifuge to separate the layers.[7]

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

LC-MS/MS Method

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 column (e.g., InertSustain AQ-C18 HP, 3 µm, 2.1 × 50 mm)[8] |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and an aqueous phase (e.g., 5 mM ammonium acetate with 0.1% formic acid)[7][9] |

| Flow Rate | 0.4 - 0.7 mL/min[9] |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of budesonide and this compound. A common transition for budesonide is m/z 489 → 357.[9] The transition for this compound would be expected to be m/z 495 → 363 (assuming a +6 Da shift). |

| Source Temperature | Optimized for specific instrument |

| Gas Flows | Optimized for specific instrument |

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical acceptance criteria and reported performance data for budesonide assays using deuterated internal standards.

Table 1: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimal and consistent |

| LLOQ | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 5 |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the nominal concentration |

Table 2: Example Performance Data for Budesonide Bioanalytical Methods

| Parameter | Reported Value | Reference |

| Linearity Range | 10 - 1200 pg/mL | [8] |

| 2 - 1024 pg/mL | [4] | |

| 5.0 - 500 pg/mL (22R-BUD) & 5.0 - 3000 pg/mL (22S-BUD) | [9] | |

| LLOQ | 10 pg/mL | [8] |

| 2 pg/mL | [4][5] | |

| 5.0 pg/mL | [9] | |

| Intra-day Precision (%CV) | ≤ 6.9% | [10] |

| Inter-day Precision (%CV) | ≤ 8.0% | [10] |

| Accuracy (% Bias) | -11.4% to -1.6% | [10] |

| Extraction Recovery | 84.7% - 89.4% | [8] |

Application to a Pharmacokinetic Study

Once the method is validated, it can be applied to determine the concentration of budesonide in plasma samples collected from subjects at various time points after drug administration.[11] The resulting concentration-time data are then used to calculate key pharmacokinetic parameters.

Pharmacokinetic Parameters to be Determined:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.

-